Isoform Selectivity: ZG-10 Favors JNK1/3 Over JNK2, in Contrast to SP600125's JNK1/2 Bias
ZG-10 demonstrates a unique isoform selectivity profile with an IC50 of 709 nM for JNK3 and 809 nM for JNK1, while showing reduced potency for JNK2 (IC50 = 1140 nM), a JNK2/JNK3 selectivity ratio of 1.6 [1]. This contrasts sharply with the widely used, reversible inhibitor SP600125, which shows higher potency for JNK1 and JNK2 (IC50 = 40 nM for both) and a JNK2/JNK3 selectivity ratio of 0.44 [2]. The difference in selectivity profiles is crucial for studies aiming to dissect the specific roles of JNK1, JNK2, and JNK3.
| Evidence Dimension | JNK Isoform Selectivity |
|---|---|
| Target Compound Data | JNK1 IC50=809 nM, JNK2 IC50=1140 nM, JNK3 IC50=709 nM (JNK2/JNK3 ratio = 1.6) |
| Comparator Or Baseline | SP600125: JNK1 IC50=40 nM, JNK2 IC50=40 nM, JNK3 IC50=90 nM (JNK2/JNK3 ratio = 0.44) |
| Quantified Difference | Opposing JNK2/JNK3 selectivity ratios: 1.6 (ZG-10) vs 0.44 (SP600125) |
| Conditions | In vitro enzymatic activity assays using recombinant JNK isoforms. |
Why This Matters
This distinct selectivity profile makes ZG-10 a superior tool for investigations specifically targeting JNK1 and JNK3, where the contribution of JNK2 must be minimized.
- [1] Zhang T, Inesta-Vaquera F, Niepel M, et al. Discovery of potent and selective covalent inhibitors of JNK. Chem Biol. 2012 Jan 27;19(1):140-54. View Source
- [2] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci U S A. 2001 Nov 20;98(24):13681-6. View Source
